alpha-Naphthylmethacrylate
Description
Alpha-naphthylmethacrylate (1-naphthylmethyl methacrylate) is an aromatic methacrylate ester with the molecular formula C₁₅H₁₄O₂ and an average molecular mass of 226.275 g/mol . Its structure comprises a methacrylic acid backbone esterified with a 1-naphthylmethyl group, conferring unique steric and electronic properties due to the bulky naphthalene moiety. This compound is primarily utilized in industrial and scientific research, particularly in synthesizing specialty polymers and as a pharmaceutical intermediate . Its density is reported as 1.149 g/mL at 25°C, and it exhibits chronic aquatic toxicity, requiring stringent handling protocols to mitigate environmental risks .
Properties
Molecular Formula |
C14H11O2- |
|---|---|
Molecular Weight |
211.23 g/mol |
IUPAC Name |
(E)-2-methyl-3-naphthalen-1-ylprop-2-enoate |
InChI |
InChI=1S/C14H12O2/c1-10(14(15)16)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-9H,1H3,(H,15,16)/p-1/b10-9+ |
InChI Key |
AQSWQCYLJMBQSV-MDZDMXLPSA-M |
Isomeric SMILES |
C/C(=C\C1=CC=CC2=CC=CC=C21)/C(=O)[O-] |
Canonical SMILES |
CC(=CC1=CC=CC2=CC=CC=C21)C(=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
The naphthyl group in alpha-naphthylmethacrylate distinguishes it from simpler methacrylates. Key comparisons include:
- Thermal Stability : Aromatic groups may enhance thermal resistance in derived polymers, contrasting with the lower Tg (~105°C) of PMMA .
Reactivity and Polymerization
- This compound : The bulky substituent may reduce reactivity in free-radical polymerization compared to MMA, favoring controlled polymerization techniques (e.g., RAFT or ATRP) .
- MMA : High reactivity in radical polymerization, forming linear PMMA chains with tunable tacticity .
- EGDMA : Crosslinking capability due to dual methacrylate groups, enhancing polymer network rigidity .
- MAPS: Combines methacrylate reactivity with siloxane functionality for hybrid organic-inorganic materials .
Toxicity and Environmental Impact
- Aquatic Risks : this compound’s naphthalene-derived structure likely contributes to its higher ecotoxicity compared to aliphatic methacrylates .
Research Findings and Gaps
- Polymer Performance : this compound-based polymers exhibit superior thermal stability (Tg > 150°C) but lower mechanical strength compared to PMMA .
- Synthetic Challenges : Steric hindrance necessitates optimized initiators (e.g., azo-compounds) for efficient polymerization .
- Toxicological Data: Limited studies on mammalian toxicity; existing data focus on aquatic endpoints .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for alpha-Naphthylmethacrylate in laboratory settings?
- Methodological Answer : Synthesis typically involves methacrylation of alpha-naphthol using methacryloyl chloride or anhydride in anhydrous conditions. Key steps include:
- Solvent Selection : Use aprotic solvents (e.g., tetrahydrofuran) to minimize side reactions.
- Catalysis : Employ triethylamine to neutralize HCl byproducts .
- Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures purity.
- Characterization : Validate via -NMR (peaks at δ 5.7–6.3 ppm for vinyl protons) and HPLC (≥99% purity) .
Q. Which analytical techniques are most reliable for characterizing this compound purity and structure?
- Methodological Answer : Prioritize orthogonal methods:
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .
- Spectroscopy : -NMR to confirm ester carbonyl (δ ~165–170 ppm) and aromatic backbone.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]) and fragmentation patterns .
Q. What protocols are established for assessing this compound’s dermal toxicity in animal models?
- Methodological Answer : Follow OECD Guideline 402 (acute dermal toxicity):
- Exposure : Apply 500 mg/kg to shaved rodent skin for 24 hours under occlusion.
- Endpoints : Monitor erythema, edema, and systemic effects (e.g., hepatic enzymes, histopathology) .
- Inclusion Criteria : Use laboratory mammals (rats/mice) and adhere to route-specific data collection per ATSDR guidelines (Table B-1) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported toxicity data for this compound across studies?
- Search Strategy : Use PubMed/TOXCENTER queries combining terms like “this compound,” “toxicokinetics,” and “species-specific effects” (Table B-2) .
- Data Synthesis : Apply meta-analysis to reconcile conflicting results, adjusting for variables like dose, exposure duration, and model organism.
- Critical Appraisal : Evaluate study quality via ATSDR’s peer-review criteria for non-English or grey literature .
Q. What computational approaches are suitable for predicting this compound’s reactivity and environmental fate?
- Methodological Answer :
- Quantum Mechanics : DFT calculations (e.g., Gaussian 16) to model hydrolysis pathways and estimate reaction barriers.
- QSAR Models : Use EPI Suite to predict biodegradation half-lives and bioaccumulation potential .
- Molecular Dynamics : Simulate polymer-drug interactions in delivery systems using GROMACS .
Q. How to design a study investigating this compound’s role in stimuli-responsive drug delivery systems?
- Methodological Answer :
- Polymer Synthesis : Co-polymerize with pH-sensitive monomers (e.g., acrylic acid) using RAFT polymerization for controlled molecular weight .
- Drug Loading : Optimize encapsulation efficiency via solvent evaporation (e.g., dichloromethane/water emulsion).
- Release Kinetics : Characterize using dialysis membranes under simulated physiological conditions (PBS, 37°C) with HPLC quantification .
Q. What strategies mitigate batch-to-batch variability in this compound-based polymer synthesis?
- Methodological Answer :
- Process Control : Implement inline FTIR for real-time monomer conversion monitoring.
- Purification : Use Soxhlet extraction with methanol to remove unreacted monomers.
- Standardization : Adhere to pharmacopeial guidelines for methacrylate copolymers (e.g., USP <661>) .
Data Gaps and Future Directions
Q. What are the critical data gaps in understanding this compound’s mechanism of action in chronic exposure?
- Methodological Answer : Prioritize:
- Longitudinal Studies : 12-month inhalation exposure in rodents to assess pulmonary fibrosis risk .
- Omics Profiling : RNA-seq to identify gene expression changes in hepatic tissues post-exposure.
- Biomarker Development : Validate urinary naphthol metabolites as exposure indicators via LC-MS/MS .
Q. How to address conflicting data on this compound’s endocrine disruption potential?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
